molecular formula C7H4ClF3O3S B12107898 2-(Difluoromethoxy)-4-fluorobenzenesulfonyl chloride

2-(Difluoromethoxy)-4-fluorobenzenesulfonyl chloride

Cat. No.: B12107898
M. Wt: 260.62 g/mol
InChI Key: OVDJXPUWMGRMDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethoxy)-4-fluorobenzenesulfonyl chloride is an organofluorine compound characterized by the presence of both difluoromethoxy and fluorobenzenesulfonyl chloride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-4-fluorobenzenesulfonyl chloride typically involves the introduction of the difluoromethoxy group onto a fluorobenzenesulfonyl chloride precursor. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, stringent control of reaction conditions, such as temperature and pressure, is crucial to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-4-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid or bromine in the presence of a Lewis acid catalyst like aluminum chloride are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran are employed.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols or thiols.

    Aromatic Derivatives: Formed from electrophilic aromatic substitution reactions.

Scientific Research Applications

2-(Difluoromethoxy)-4-fluorobenzenesulfonyl chloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organofluorine compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for bioactive molecules.

    Industry: Utilized in the production of agrochemicals and specialty chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-4-fluorobenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, readily reacting with nucleophiles to form sulfonamide or sulfonate derivatives. Additionally, the difluoromethoxy group can influence the electronic properties of the aromatic ring, affecting its reactivity in electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzenesulfonyl Chloride: Lacks the difluoromethoxy group, resulting in different reactivity and applications.

    2-(Trifluoromethoxy)-4-fluorobenzenesulfonyl Chloride: Contains a trifluoromethoxy group instead of a difluoromethoxy group, leading to variations in electronic properties and reactivity.

    2-(Difluoromethoxy)benzenesulfonyl Chloride: Similar structure but without the additional fluorine atom on the aromatic ring.

Uniqueness

2-(Difluoromethoxy)-4-fluorobenzenesulfonyl chloride is unique due to the presence of both difluoromethoxy and fluorobenzenesulfonyl chloride groups. This combination imparts distinct electronic and steric properties, making it a valuable compound in various synthetic and research applications.

Properties

Molecular Formula

C7H4ClF3O3S

Molecular Weight

260.62 g/mol

IUPAC Name

2-(difluoromethoxy)-4-fluorobenzenesulfonyl chloride

InChI

InChI=1S/C7H4ClF3O3S/c8-15(12,13)6-2-1-4(9)3-5(6)14-7(10)11/h1-3,7H

InChI Key

OVDJXPUWMGRMDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)OC(F)F)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.